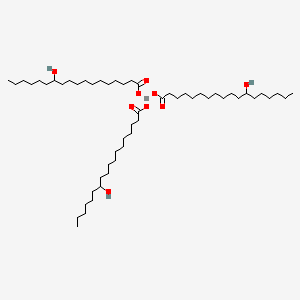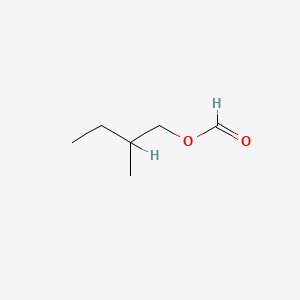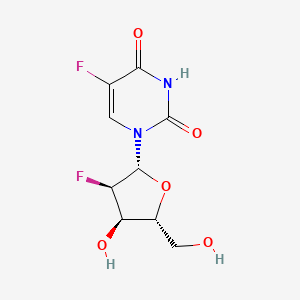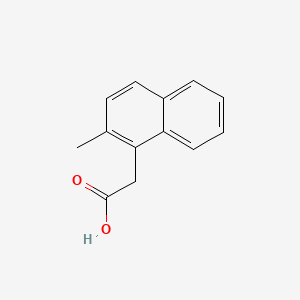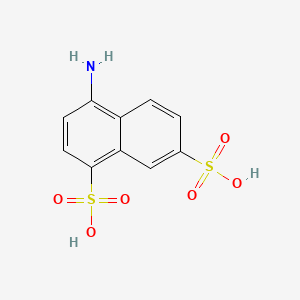![molecular formula C17H14ClNO2 B1606156 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 340318-80-1](/img/structure/B1606156.png)
1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Overview
Description
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde, also known as 1-Chloro-2-(2-chlorophenoxy)ethyl-3-indolecarbaldehyde, is an important intermediate for the synthesis of various compounds. It is used in the synthesis of various drugs, dyes, and other compounds. It has a wide range of applications in the pharmaceutical and chemical industries. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Scientific Research Applications
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is used in the synthesis of various compounds, such as drugs, dyes, and other compounds. It is also used as a starting material for the synthesis of various indole derivatives, which are used in the treatment of various diseases, such as cancer, diabetes, and hypertension. In addition, it is also used in the synthesis of various heterocyclic compounds, which are used in the field of medicinal chemistry.
Mechanism of Action
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a reactive species that can undergo several reactions. The most common reaction is the condensation reaction with an amine, which results in the formation of an indole derivative. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. In addition, the compound can also undergo oxidation reactions, which result in the formation of various products, such as aldehydes, ketones, and carboxylic acids.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of various neurotransmitters, such as serotonin and dopamine. In addition, it has been found to have an anti-inflammatory effect, as well as an antioxidant effect.
Advantages and Limitations for Lab Experiments
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has several advantages when used in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and easy to obtain. However, the compound is toxic and should be handled with care. In addition, it is a reactive species and should be handled with caution.
Future Directions
1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde has a wide range of applications in the pharmaceutical and chemical industries. In the future, it could be used in the synthesis of more complex compounds, such as drugs and dyes. In addition, it could be used in the synthesis of various heterocyclic compounds, which could be used for the treatment of various diseases. Finally, it could be used in the synthesis of various indole derivatives, which could be used in the treatment of various diseases, such as cancer, diabetes, and hypertension.
properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-15-6-2-4-8-17(15)21-10-9-19-11-13(12-20)14-5-1-3-7-16(14)19/h1-8,11-12H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXJQXDFUWITRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344066 | |
| Record name | 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340318-80-1 | |
| Record name | 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-](/img/structure/B1606074.png)

![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)
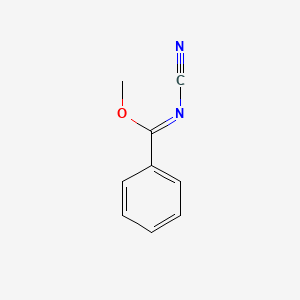
![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)

